1,3-Diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate
Description
Properties
IUPAC Name |
diethyl 2-[(2,3-dimethylanilino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-5-20-15(18)13(16(19)21-6-2)10-17-14-9-7-8-11(3)12(14)4/h7-10,17H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOMSZOUPFOAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC(=C1C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halo-Substituted Diethyl Malonate Condensation
The most well-documented approach involves the condensation of 2-halo-substituted diethyl malonates with 2,3-dimethylphenylamine. This method, adapted from triazine intermediate synthesis, bypasses hazardous oxidation steps required to generate ketomalonates.
Reaction Protocol
- Starting Material Preparation : 2-Bromo- or 2-chloro-diethyl malonate is synthesized via halogenation of diethyl malonate using bromine or chlorine in the presence of a Lewis acid. For example, diethyl 2-bromomalonate is obtained in 85–90% yield by reacting diethyl malonate with bromine at 0–5°C.
- Condensation Reaction : The halo-substituted malonate (1.0 equiv) is reacted with 2,3-dimethylphenylamine (1.1 equiv) in ethanol or acetonitrile under acidic catalysis (e.g., acetic acid, 5 mol%) at 50–70°C for 6–12 hours. The reaction proceeds via nucleophilic substitution, where the amine displaces the halogen to form the imine-linked product.
Key Advantages
Alternative Methods: Direct Imine Formation
An alternative route involves the condensation of diethyl ketomalonate with 2,3-dimethylphenylamine. However, this method requires in situ generation of the ketomalonate through oxidation of diethyl malonate using reagents like selenium dioxide or hypervalent iodine. While feasible, this approach is less practical due to lower yields (50–60%) and byproduct formation.
Reaction Mechanism
The halogen displacement mechanism dominates the primary synthetic route (Figure 1):
- Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbon at position 2 of the halo-malonate, displacing the halogen (X = Br, Cl).
- Proton Transfer : Acid catalysis facilitates deprotonation of the amine, stabilizing the transition state.
- Imine Tautomerization : The intermediate enamine tautomerizes to the thermodynamically favored imine form.
Side Reactions
- Competing hydrolysis of the halo-malonate to diethyl hydroxymalonate (mitigated by anhydrous conditions).
- Over-alkylation at the malonate core (suppressed by stoichiometric control).
Optimization of Reaction Conditions
Temperature and Solvent Effects
Yields correlate strongly with temperature and solvent polarity (Table 1).
Table 1. Yield Variation with Reaction Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 50 | Acetic acid | 78 | 95 |
| Acetonitrile | 70 | HCl | 82 | 93 |
| Toluene | 80 | None | 45 | 88 |
Polar aprotic solvents (acetonitrile) enhance reaction rates by stabilizing the transition state, while protic solvents (ethanol) improve solubility of the amine. Elevated temperatures (>70°C) risk decomposition, as evidenced by reduced purity in toluene.
Catalytic Screening
Acid catalysts are critical for imine formation. Acetic acid (5 mol%) achieves optimal balance between activity and side-product suppression, whereas stronger acids (HCl, H2SO4) accelerate hydrolysis.
Purification and Characterization
Crude product is purified via vacuum distillation (bp 180–185°C at 0.5 mmHg) or recrystallization from hexane/ethyl acetate (3:1). Nuclear magnetic resonance (NMR) confirms structure:
- ¹H NMR (CDCl3) : δ 1.25 (t, 6H, CH2CH3), 2.25 (s, 6H, Ar-CH3), 4.20 (q, 4H, OCH2), 7.10–7.30 (m, 3H, Ar-H), 8.40 (s, 1H, N=CH).
- MS (EI) : m/z 333 [M+H]+.
Industrial Scalability Considerations
The halo-malonate route is preferred for large-scale production due to:
- Commercially available diethyl malonate and halogenation reagents.
- Recyclable catalysts (e.g., acetic acid via distillation).
- Minimal waste streams (halogen byproducts captured as HX).
Comparative Analysis with Related Compounds
Similar imine-forming reactions, such as the synthesis of 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate, exhibit analogous dependence on halo-substituted intermediates. However, the steric bulk of 2,3-dimethylphenylamine necessitates longer reaction times (8–12 hours vs. 4–6 hours for methylhydrazine).
Chemical Reactions Analysis
1,3-Diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1,3-Diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Electronic Effects
- Electron-Donating vs. Withdrawing Groups : Methyl groups (electron-donating) stabilize the imine linkage, whereas the 4-iodophenyl derivative’s electron-withdrawing iodine may increase electrophilicity, favoring reactions like Suzuki-Miyaura couplings .
- Heteroaromatic Influence : The pyridin-3-yl analog’s nitrogen atom introduces basicity and coordination sites, making it suitable for metal-ligand complexes .
Reactivity and Stability
- The target compound’s stability under ambient conditions is inferred from its structural analogs, which require protection from moisture and heat .
- The pyridine derivative’s sensitivity to temperature (2–8°C storage) contrasts with the more robust 2,3-dimethylphenyl variant, likely due to the former’s heteroaromatic reactivity .
Biological Activity
1,3-Diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate, a compound with the molecular formula , has garnered attention in recent research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 53164-34-4
- Molecular Weight : 291.34 g/mol
- Structure : The compound features a propanedioate backbone substituted with a dimethylphenyl amino group.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of compounds containing the 1,3-dicarbonyl moiety, which are crucial for their biological activity. For instance, similar compounds have demonstrated significant antiradical activity in DPPH assays, with IC50 values ranging from 4.6 to 8.0 μM, indicating strong potential as antioxidant agents compared to standard antioxidants like ascorbic acid (IC50 = 25.1 μM) .
Antimicrobial Activity
The compound's structural analogs have shown promising antimicrobial activity against various pathogens. For example, related compounds exhibited weak activity against multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species with minimum inhibitory concentration (MIC) values between 4–8 μg/mL . This suggests that modifications to the structure of 1,3-diethyl derivatives could enhance their efficacy against resistant strains.
Anticancer Potential
The anticancer properties of similar compounds have also been investigated. For example, derivatives have shown potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values indicating significant cell proliferation inhibition . The selectivity index for these compounds is noteworthy; they exhibit higher toxicity towards cancer cells while sparing normal cells.
Enzyme Inhibition
Some studies indicate that compounds like 1,3-diethyl derivatives can act as inhibitors for certain enzymes involved in cancer progression. They have been reported to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in tumor metastasis .
Pharmacokinetics
Pharmacokinetic studies on structurally similar compounds reveal favorable profiles. For instance, one compound demonstrated acceptable toxicity at high oral doses and moderate exposure levels in vivo with a sufficient oral bioavailability of approximately 31.8% . Such findings are crucial for assessing the viability of these compounds in therapeutic applications.
Study 1: Antioxidant Efficacy
A study evaluating the antioxidant capacity of various derivatives found that those with multiple hydroxyl groups exhibited remarkable antiradical activity. The presence of these functional groups significantly enhanced the overall antioxidant potential of the compounds .
Study 2: Antimicrobial Resistance
In a clinical setting, a derivative of the compound was tested against resistant strains of bacteria. The results indicated that modifications to the amino group improved antimicrobial efficacy, showcasing potential applications in treating resistant infections .
Study 3: Cancer Cell Line Testing
In vitro studies on cancer cell lines showed that specific derivatives not only inhibited cell growth but also induced apoptosis in MDA-MB-231 cells. The mechanism involved caspase activation and modulation of apoptotic pathways, highlighting their potential as chemotherapeutic agents .
Q & A
Q. What are the optimal synthetic routes for 1,3-diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate, and how can reaction yields be systematically improved?
- Methodological Answer : Begin with retrosynthetic analysis to identify feasible precursors (e.g., diethyl propanedioate derivatives and 2,3-dimethylphenylamine). Optimize reaction conditions (solvent, temperature, catalyst) using Design of Experiments (DoE) to minimize trial runs while maximizing yield . For example, employ factorial designs to evaluate interactions between variables like pH and reaction time. Computational tools (e.g., quantum chemical calculations) can predict intermediates and transition states to refine pathways . Monitor purity via HPLC or GC-MS, referencing impurity profiles similar to USP standards for analogous compounds (e.g., controlled unspecified impurities ≤0.1%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm the methylidene and aromatic proton environments. IR spectroscopy can validate the presence of C=O (1700–1750 cm⁻¹) and N-H stretches (3300 cm⁻¹). For quantification, HPLC with UV detection is recommended, with mobile phases optimized using DoE principles . Compare retention times against known standards (e.g., diethyl propanedioate derivatives) . Mass spectrometry (ESI-MS) provides molecular ion confirmation, while X-ray crystallography resolves stereochemical ambiguities in crystalline intermediates .
Q. What safety protocols are critical when handling this compound during synthesis and purification?
- Methodological Answer : Follow SDS guidelines for related esters (e.g., diethyl 2-methylidenepropanedioate), including PPE (gloves, goggles) and ventilation . For exothermic reactions, use jacketed reactors with temperature control. Purification via column chromatography requires inert atmospheres (N₂/Ar) to prevent oxidation of the methylidene group. Waste disposal must comply with regulations for amine-containing organics .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanism and regioselectivity of the methylidene formation?
- Methodological Answer : Apply density functional theory (DFT) to model the enamine formation step, focusing on the nucleophilic attack of the amine on the propanedioate ester. Calculate activation energies for competing pathways (e.g., keto-enol tautomerization) using software like Gaussian or ORCA . Validate predictions with isotopic labeling (e.g., ¹⁵N-labeled amine) to track bond reorganization via NMR . Compare simulated IR spectra with experimental data to confirm transition states .
Q. What strategies resolve contradictions in kinetic data observed under varying solvent polarities?
- Methodological Answer : Conduct kinetic studies in solvents of varying dielectric constants (e.g., DMSO vs. toluene). Analyze rate constants using the Eyring equation to differentiate between polar (transition-state stabilization) and nonpolar (entropy-driven) mechanisms. If discrepancies persist, employ multivariate analysis to isolate confounding variables (e.g., solvent viscosity) . Cross-reference with computational solvation models (COSMO-RS) to reconcile experimental and theoretical results .
Q. How can AI-driven platforms enhance the design of derivatives with tailored biological or catalytic properties?
- Methodological Answer : Integrate AI-powered synthesis planners (e.g., Template_relevance models) to generate derivative libraries targeting specific functional groups (e.g., halogenation at the phenyl ring) . Train machine learning algorithms on existing SAR data for similar enamines to predict bioactivity (e.g., enzyme inhibition). Validate predictions with high-throughput screening and molecular docking simulations .
Q. What advanced separation techniques improve the scalability of this compound for academic research?
- Methodological Answer : Implement membrane separation technologies (e.g., nanofiltration) to isolate the product from high-molecular-weight byproducts . For enantiomeric resolution, use chiral stationary phases in HPLC or SFC (supercritical fluid chromatography). Optimize parameters (pressure, flow rate) via response surface methodology (RSM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
